molecular formula C9H7BrFN5O2 B608058 Ido-IN-1 CAS No. 914638-30-5

Ido-IN-1

Numéro de catalogue B608058
Numéro CAS: 914638-30-5
Poids moléculaire: 316.0904
Clé InChI: ORHZJUSHZUCMKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ido-IN-1 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan . Functionally, IDO1 has played a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway, and overexpression of IDO1 is also associated with poor prognosis in various cancers .


Molecular Structure Analysis

The molecular weight of Ido-IN-1 is 316.09 and its molecular formula is C9H7BrFN5O2 .


Chemical Reactions Analysis

IDO1 catalyzes the initial oxidation of L-tryptophan (L-Trp) and induces the accumulation of kynurenine metabolites . These metabolites lead to the suppression of T-cell and are responsible for tumor cells to escape the monitoring and clearance of the immune system .


Physical And Chemical Properties Analysis

Ido-IN-1 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor with an IC50 of 59 nM . It is a potent (HeLa IC50 =12 nM) inhibitor of IDO .

Applications De Recherche Scientifique

Methods : Clinical trials often employ Ido-IN-1 in combination with other cancer treatments like chemotherapy or immunotherapy. The dosage and administration details vary depending on the specific trial design .

Results : Studies have shown that IDO1 inhibitors can enhance the efficacy of other cancer treatments, potentially leading to better outcomes in terms of tumor suppression and patient survival .

Methods : The compound is administered to patients alongside checkpoint inhibitors or other immunotherapeutic agents, aiming to restore immune system functions .

Results : Clinical trials have reported that combining Ido-IN-1 with immunotherapies can lead to improved anti-tumor responses .

Methods : The inhibitor is used to block the metabolic pathway, altering the immune cells’ function and the tumor’s metabolic environment .

Results : Research indicates that targeting IDO1 can shift the balance towards an anti-tumor immune response, potentially inhibiting cancer progression .

Methods : By inhibiting IDO1, Ido-IN-1 can modulate the inflammatory response, which is crucial in the context of cancer and other diseases .

Results : Inhibiting IDO1 with Ido-IN-1 has been shown to reduce tumor-associated inflammation and improve the effectiveness of other therapeutic interventions .

Methods : The inhibitor is used to prevent the catabolism of tryptophan into kynurenine, a process that facilitates tumor growth .

Results : Studies have demonstrated that IDO1 inhibition can lead to increased T-cell activity and reduced tumor growth .

Methods : Ido-IN-1 is administered in conjunction with standard treatments like chemotherapy, with the aim of improving patient outcomes .

Results : Clinical trials suggest that Ido-IN-1 can make cancer cells more susceptible to treatment and may lead to better survival rates .

Methods : The compound is administered in conjunction with chemotherapeutic agents, aiming to improve the overall response to treatment .

Results : Preclinical studies suggest that Ido-IN-1 may increase the sensitivity of tumor cells to chemotherapy, leading to improved treatment outcomes .

Methods : Ido-IN-1 is used alongside radiotherapy to potentially enhance the immune system’s response to irradiated tumor cells .

Results : Early research indicates that combining Ido-IN-1 with radiotherapy could lead to better control of tumor growth and possibly improved survival rates .

Methods : Ido-IN-1 could be used to adjust the immune response in autoimmune conditions, potentially reducing the severity of symptoms .

Results : While still in the early stages, research suggests that Ido-IN-1 may have therapeutic potential in treating autoimmune disorders .

Methods : By modulating the kynurenine pathway, Ido-IN-1 could influence neuroinflammation and neurodegeneration .

Results : Research is ongoing to determine the efficacy of Ido-IN-1 in neurodegenerative diseases, with a focus on its anti-inflammatory properties .

Methods : The inhibitor could be used to enhance the immune system’s ability to fight infections, particularly in cases where IDO1 is implicated in immune evasion .

Results : Studies are investigating the potential of Ido-IN-1 to improve outcomes in infectious diseases by altering the immune response .

Methods : The compound may influence the expression of factors like IFN-γ and IL-6, which are involved in the formation of new blood vessels in tumors .

Results : Research suggests that targeting IDO1 with Ido-IN-1 could disrupt tumor neovascularization, potentially inhibiting tumor growth .

Methods : PROTACs are bifunctional molecules that bring together the target protein and an E3 ubiquitin ligase, leading to the target’s ubiquitination and subsequent degradation .

Results : The use of PROTAC technology with IDO1 as a target is still in the early stages, but it holds promise for developing more effective cancer treatments .

Methods : As an adjuvant, Ido-IN-1 could be used to modulate the immune system’s metabolism, enhancing the efficacy of standard treatments like chemotherapy and radiotherapy .

Results : Preclinical models suggest that IDO1 inhibitors can empower the efficacy of cytotoxic chemotherapy, radiotherapy, and immune checkpoint therapy without increasing their side effects .

Methods : The inhibitor targets the IDO1 enzyme, which is involved in tryptophan catabolism and plays a role in the suppression of immune cells .

Results : Inhibiting IDO1 with compounds like Ido-IN-1 could potentially restore the immune system’s ability to recognize and eliminate tumor cells .

Methods : Ido-IN-1 could modulate the expression of factors like interferon-γ (IFN-γ) and interleukin-6 (IL-6), which are involved in neovascularization .

Results : Early findings indicate that targeting IDO1 with Ido-IN-1 could disrupt the abnormal development of new blood vessels associated with tumors .

Safety And Hazards

Ido-IN-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Several small-molecule candidates and peptide vaccines are currently being assessed in clinical trials . Furthermore, the “proteolysis targeting chimera” (PROTAC) technology has also been successfully used in the development of IDO1 degraders, providing novel therapeutics for cancers . This review may provide a comprehensive and updated overview on IDO1 inhibitors and their therapeutic potentials .

Propriétés

IUPAC Name

4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHZJUSHZUCMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ido-IN-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.